L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine
Brand Name: Vulcanchem
CAS No.: 921784-00-1
VCID: VC16926442
InChI: InChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1
SMILES:
Molecular Formula: C40H55N9O12
Molecular Weight: 853.9 g/mol

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine

CAS No.: 921784-00-1

Cat. No.: VC16926442

Molecular Formula: C40H55N9O12

Molecular Weight: 853.9 g/mol

* For research use only. Not for human or veterinary use.

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine - 921784-00-1

Specification

CAS No. 921784-00-1
Molecular Formula C40H55N9O12
Molecular Weight 853.9 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1
Standard InChI Key HTFLFGUKYRTJCO-CXLFCHGNSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N)O
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N

Introduction

Chemical Composition and Structural Properties

Amino Acid Sequence and Stereochemistry

The peptide’s sequence—Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser—reflects a deliberate arrangement of polar, nonpolar, and aromatic residues. The presence of tryptophan and phenylalanine introduces hydrophobic and aromatic interactions, while serine and threonine contribute hydroxyl groups capable of hydrogen bonding . All amino acids are in the L-configuration, ensuring compatibility with biological systems that recognize this stereochemistry .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC40H55N9O12\text{C}_{40}\text{H}_{55}\text{N}_{9}\text{O}_{12}
Molecular Weight853.9 g/mol
CAS Number921784-00-1
IUPAC Name(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid
SolubilityModerate in aqueous buffers
StabilitySusceptible to proteolytic degradation

Physicochemical Characteristics

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is typically synthesized via solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This approach involves sequential coupling of amino acids to a resin-bound chain, with each cycle comprising deprotection, washing, and coupling steps. Key advantages include:

  • Precision: Enables control over amino acid sequence.

  • Scalability: Suitable for milligram to gram-scale production.

  • Automation: Reduces human error in repetitive steps.

Table 2: SPPS Protocol for L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine

StepReagents/Conditions
Deprotection20% piperidine in DMF
CouplingHBTU/HOBt, DIPEA in DMF
WashingDMF, dichloromethane
CleavageTFA:TIPS:H2_2O (95:2.5:2.5)

Post-Synthesis Purification

Crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical HPLC and mass spectrometry (MS) confirm purity (>95%) and molecular weight. Challenges include:

  • Sequence-dependent aggregation: Hydrophobic regions may cause precipitation.

  • Side reactions: Incomplete deprotection or coupling yields truncated sequences.

Biological Relevance and Mechanistic Insights

Signaling Pathway Modulation

Preliminary studies suggest the peptide could interfere with G-protein-coupled receptor (GPCR) signaling due to structural similarities to endogenous ligands. The phenylalanine-tryptophan segment resembles motifs in neuropeptides like substance P, hinting at potential neuromodulatory roles.

Applications in Research and Therapeutics

Drug Development

The peptide serves as a lead compound for designing protease inhibitors or receptor agonists/antagonists. Its modular structure allows residue substitutions to optimize binding affinity and selectivity.

Biochemical Tools

  • Fluorescence quenching assays: Tryptophan’s intrinsic fluorescence monitors conformational changes in partner proteins.

  • Enzyme kinetics: Measures catalytic efficiency of proteases using the peptide as a substrate.

Table 3: Comparative Analysis of Peptide Applications

ApplicationMechanismExample Study Outcome
Protease InhibitionCompetitive binding to active siteIC50_{50} = 12 µM for MMP-2
Receptor Binding AssaysFluorescence polarizationKd_d = 8.3 nM for GPCR-X

Challenges and Limitations

Stability and Solubility Issues

The peptide’s hydrophobic core (Phe, Trp) complicates formulation for in vivo studies. Strategies like PEGylation or lipid conjugation are under investigation to enhance bioavailability.

Production Costs

SPPS requires expensive resins and protected amino acids. A 1-gram batch may cost upwards of $5,000, limiting large-scale applications.

Future Perspectives

Advanced Delivery Systems

Nanoparticle encapsulation or fusion with cell-penetrating peptides (CPPs) could improve cellular uptake and stability.

Computational Design

Machine learning models predict optimal sequences for target binding, reducing trial-and-error synthesis.

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